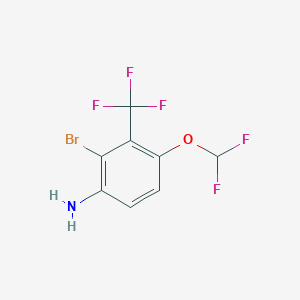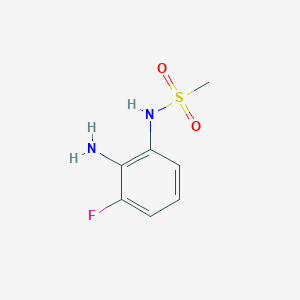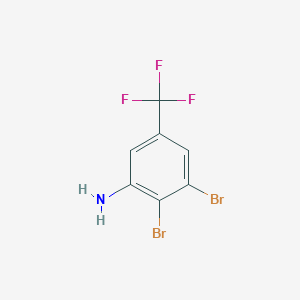
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol
Overview
Description
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound with the formula C12H15BrFNO . It is a tertiary amine and a piperidine derivative of phenylpiperidine. The structure of this compound includes a substituted benzyl group linked to a piperidine ring system.
Molecular Structure Analysis
The molecular formula of this compound is C12H15BrFNO . It has an average mass of 288.156 Da and a monoisotopic mass of 287.032104 Da . The structure includes a substituted benzyl group linked to a piperidine ring system.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 369.1±37.0 °C at 760 mmHg, and a flash point of 177.0±26.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 1.65 .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) provides insights into the nucleophilic aromatic substitution reactions of nitro-group compounds, which might be related to the chemical behavior and applications of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol in synthesizing novel compounds through similar reactions (Pietra & Vitali, 1972).
Synthesis of Key Intermediates
Qiu et al. (2009) discuss the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, indicating the relevance of such bromo-fluoro substituted compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).
Ligands for Dopamine D2 Receptors
Research on dopamine D2 receptor ligands, including those involving piperidine moieties, suggests the potential for compounds like this compound to serve as precursors or active compounds in neuropsychiatric disorder treatments (Jůza et al., 2022).
Spiropiperidine Synthesis for Drug Discovery
Griggs et al. (2018) review strategies for synthesizing spiropiperidines, indicating the importance of piperidine derivatives in drug discovery and highlighting the potential use of this compound in the synthesis of spiropiperidine-based drugs (Griggs et al., 2018).
Piperazine Derivatives for Therapeutic Use
Rathi et al. (2016) provide a review on piperazine derivatives, emphasizing their wide range of therapeutic uses. Although this compound is not a piperazine, the discussion on structural modifications and medicinal potential could be analogous to research and development involving piperidine derivatives (Rathi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for potential treatment of hiv . Therefore, it’s possible that this compound may also target proteins involved in HIV infection.
Mode of Action
It’s known that similar compounds act as antagonists of the ccr5 receptor , a protein that plays a crucial role in HIV infection. These compounds contain a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Result of Action
Similar compounds have been shown to have antagonistic activities on the ccr5 receptor , which could potentially inhibit HIV infection.
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring. Additionally, the presence of lipophilic groups in the compound enhances its binding affinity to the receptor .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving the CCR5 receptor. By antagonizing the CCR5 receptor, this compound can inhibit the entry of HIV-1 into host cells, thereby preventing infection . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, leading to changes in the expression of genes involved in immune response and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound exerts its effects by forming a strong salt-bridge interaction with the receptor, which inhibits the binding of HIV-1 to the receptor and prevents viral entry into host cells . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in its ability to inhibit HIV-1 entry into host cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit HIV-1 entry into host cells without causing significant toxicity . At higher doses, this compound has been associated with adverse effects, including toxicity and changes in cellular metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in the production and utilization of key biomolecules . Additionally, this compound has been found to interact with enzymes involved in the detoxification and elimination of xenobiotics, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on cellular function . The distribution of the compound within tissues is influenced by its lipophilic properties, which enhance its ability to cross cell membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific compartments within the cell, including the plasma membrane and intracellular organelles . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound is essential for its ability to interact with biomolecules and exert its effects on cellular processes .
properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGWLPCWXURKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)



![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)